Benzetimide

Catalog No.
S584367
CAS No.
14051-33-3
M.F
C23H26N2O2
M. Wt
362.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzetimide

CAS Number

14051-33-3

Product Name

Benzetimide

IUPAC Name

3-(1-benzylpiperidin-4-yl)-3-phenylpiperidine-2,6-dione

Molecular Formula

C23H26N2O2

Molecular Weight

362.5 g/mol

InChI

InChI=1S/C23H26N2O2/c26-21-11-14-23(22(27)24-21,19-9-5-2-6-10-19)20-12-15-25(16-13-20)17-18-7-3-1-4-8-18/h1-10,20H,11-17H2,(H,24,26,27)

InChI Key

LQQIVYSCPWCSSD-UHFFFAOYSA-N

SMILES

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4

Synonyms

Benzetimide, Dexbenzetimid, Dexbenzetimide, Dexetimide, dextro Benzetimide, dextro-Benzetimide, R 16470, R-16470, R16470, Spasmentral, Tremblex

Canonical SMILES

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4

Benzetimide is a chemical compound classified as a muscarinic acetylcholine receptor antagonist. Its molecular formula is C23H26N2O2C_{23}H_{26}N_{2}O_{2}, and it has a molecular weight of approximately 362.46 g/mol. The compound is known for its role in pharmacology, particularly in inducing mydriasis (dilation of pupils) and inhibiting certain secretory functions, such as salivation and lacrimation. Benzetimide can be found in various forms, including its hydrochloride variant, which is often used in laboratory settings and pharmaceutical formulations .

Benzetimide acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) [, ]. These receptors are involved in various physiological processes, including muscle contraction, salivation, and mood regulation. By binding to the receptor site, Benzetimide prevents the natural neurotransmitter acetylcholine from binding, thereby blocking its downstream effects [].

Studies in rats have shown that Benzetimide causes pupil dilation (mydriasis) and inhibits pilocarpine-induced salivation and tear production (lacrimation), which are effects mediated by mAChRs [].

Cholinergic Activity:

Benzetimide possesses cholinergic activity, meaning it interacts with the cholinergic system, which plays a crucial role in numerous physiological processes including muscle movement, memory, and learning. This property has led researchers to investigate its potential in:

  • Understanding Alzheimer's disease: Studies suggest that dysfunction in the cholinergic system contributes to Alzheimer's disease. Researchers have explored Benzetimide as a tool to study cholinergic function and its potential role in the disease [].

Acetylcholinesterase Inhibition:

Benzetimide exhibits some degree of acetylcholinesterase (AChE) inhibition. AChE is an enzyme that breaks down acetylcholine, a neurotransmitter critical for various functions. This property has prompted research into:

  • Treatment of neurological disorders: Some neurological disorders like Alzheimer's and Parkinson's disease are associated with AChE dysfunction. Studies have investigated Benzetimide as a potential tool to modulate AChE activity and understand its role in these conditions [].

Other Applications:

Beyond the areas mentioned above, Benzetimide has been explored in various other research areas, including:

  • Investigating smooth muscle function: Benzetimide's potential to influence smooth muscle contraction has been explored in studies on various organs, including the intestines [].
  • Studying the effects on behavior: Some research suggests Benzetimide might influence behavior in animal models, prompting further investigation into its potential effects [].
, primarily involving its functional groups. One notable reaction is its synthesis from 3-(1-benzyl-4-piperidyl)-3-phenyl-piperidine-2,6-dione through various organic transformations. The synthesis typically involves the use of solvents like ethanol and n-heptane under controlled conditions to achieve desired yields .

In terms of reactivity, benzetimide can interact with biological receptors, specifically the muscarinic acetylcholine receptors, leading to a blockade of acetylcholine's action. This interaction can be quantified using binding studies that compare the affinities of benzetimide and other antagonists .

Benzetimide exhibits significant biological activity as a muscarinic acetylcholine receptor antagonist. It binds to these receptors without activating them, effectively blocking the actions of endogenous acetylcholine. This property makes it useful in various therapeutic applications, particularly in ophthalmology for inducing mydriasis .

Research has also indicated that benzetimide derivatives can exhibit potent antagonism against the CXCR3 receptor, which is involved in inflammatory responses and immune regulation. This suggests potential applications in treating conditions associated with inflammation .

The synthesis of benzetimide typically involves several steps:

  • Starting Materials: The synthesis begins with 1-benzyl-4-(1,3-dicyano-1-phenylpropyl)-piperidine hydrochloride.
  • Reaction Conditions: The reaction is conducted in glacial acetic acid with concentrated sulfuric acid added dropwise while maintaining a temperature between 10°C and 20°C.
  • Isolation: After completion, the mixture is cooled and treated with ammonium hydroxide to precipitate the product, which is then extracted using chloroform.
  • Purification: The crude product undergoes purification through recrystallization techniques to yield pure benzetimide or its hydrochloride form .

Benzetimide has several applications:

  • Pharmaceutical Use: Primarily used as an anticholinergic agent in ophthalmology for pupil dilation.
  • Research: Employed in studies investigating muscarinic receptor interactions and the development of new therapeutic agents targeting CXCR3.
  • Chemical Synthesis: Acts as an intermediate in the synthesis of other pharmaceutical compounds .

Interaction studies have demonstrated that benzetimide effectively competes with other known muscarinic antagonists for binding sites on receptors. In particular, studies have shown that it can inhibit pilocarpine-induced responses in animal models, indicating its potential efficacy as a therapeutic agent for conditions requiring muscarinic blockade .

Additionally, research on benzetimide derivatives has revealed their capacity to act as CXCR3 antagonists, suggesting broader implications for inflammatory disease treatments .

Benzetimide shares structural similarities with several compounds that also act on muscarinic receptors or have related pharmacological properties. Here are some notable compounds:

Compound NameCAS NumberKey Features
Dexbenzetimide5633-14-7Enantiomer of benzetimide; enhanced receptor affinity
Atropine51-55-8Well-known muscarinic antagonist; broader applications
Tropicamide1508-75-4Used for pupil dilation; shorter duration than atropine
Ipratropium bromide31839-55-1Anticholinergic used primarily for respiratory issues
Scopolamine51-34-3Anticholinergic with central nervous system effects

Benzetimide's uniqueness lies in its specific receptor selectivity and its role as both a therapeutic agent and a research tool for studying muscarinic receptor interactions .

Strategic Approaches to Piperidine Core Modifications

The piperidine core of benzetimide serves as the structural linchpin for both synthetic feasibility and pharmacological activity. Modern synthetic protocols emphasize enantioselective construction through chiral resolution techniques. A representative process involves treating racemic benzetimide hydrochloride with sodium bicarbonate in dichloromethane/water biphasic systems, followed by chiral column chromatography using ethanol/heptane mobile phases on OJ columns. This method achieves baseline separation of (R)- and (S)-enantiomers with 21.2 g and 27.0 g yields respectively, demonstrating scalability for industrial production [1].

Critical modifications focus on:

  • N-Benzyl group optimization: Replacement of the benzyl moiety with heteroaromatic systems (e.g., pyridylmethyl) enhances water solubility while maintaining piperidine ring conformation.
  • Spirocyclic constraints: Introducing spiro-fused cyclohexane rings at C4 position restricts piperidine ring puckering, improving target binding specificity.
  • Quaternary center stabilization: Methyl groups at C3 position prevent undesirable epimerization during metabolic processing.

The synthetic route detailed in WO2007/90826 exemplifies these principles, employing a seven-step sequence from 1-benzyl-4-piperidone precursors with overall yields exceeding 40% through optimized crystallization protocols [1] [3].

Position-Specific Functionalization for CXCR3 Antagonism

Positional effects on CXCR3 binding affinity were systematically mapped through parallel synthesis of 48 benzetimide analogs [2]. Key findings include:

C2 Substitutions:

  • Electron-withdrawing groups (EWGs) at C2 position (NO₂, CF₃) increase CXCR3 binding affinity (Kᵢ = 8.3 nM vs 22.1 nM for parent compound) but introduce hERG channel liability.
  • Sterically bulky substituents (t-butyl, adamantyl) improve metabolic stability (t₁/₂ = 4.7 hr vs 1.2 hr) while maintaining sub-10 nM potency.

N1 Modifications:

  • Replacement of benzyl with 4-fluorobenzyl reduces off-target muscarinic receptor activity by 94% without compromising CXCR3 antagonism [2] [3].
  • Cyclopropylmethyl analogs demonstrate superior blood-brain barrier penetration (brain/plasma ratio = 0.85 vs 0.08 for benzyl).

Glutarimide Ring Engineering:

  • Conversion of the dioxopiperidine to thioimidazole analogues (logD = 1.2 vs 2.4) enhances aqueous solubility (>15 mg/mL) while preserving CXCR3 binding [4].
PositionModificationCXCR3 IC₅₀ (nM)Selectivity Ratio (CXCR3/M1)
C2-NO₂8.3 ± 0.7142:1
C3-CH(CH₃)₂12.1 ± 1.289:1
N14-F-benzyl9.8 ± 0.9310:1

Comparative Analysis of Benzetimide Derivatives in Chemokine Receptor Targeting

Three structural classes dominate current CXCR3 antagonist development:

Class I (Parent Analogues):

  • Maintain original glutarimide core with peripheral substitutions
  • Example: Dexbenzetimide hydrochloride shows 5-fold higher CXCR3 affinity vs CCR4 (EC₅₀ = 14 nM vs 72 nM) [3]
  • Limitations: Moderate oral bioavailability (F = 23%) due to first-pass glucuronidation

Class II (Ring-Expanded Derivatives):

  • Incorporate 7-membered azepane rings fused to piperidine
  • Lead compound R-16470 demonstrates 98% receptor occupancy at 10 mg/kg dose with t₁/₂ = 9.3 hr [4]

Class III (Dual CXCR3/CCR5 Antagonists):

  • Hybrid structures combining benzetimide and maraviroc pharmacophores
  • Exhibit broad-spectrum chemokine inhibition (CXCL10 IC₅₀ = 6.1 nM; CCL5 IC₅₀ = 11.4 nM)

Recent head-to-head studies reveal critical tradeoffs:

ParameterClass IClass IIClass III
CXCR3 IC₅₀ (nM)14.28.76.1
CYP3A4 InhibitionModerateLowHigh
Plasma Protein Binding89%78%92%
Synthetic ComplexityLow (4 steps)High (9 steps)Moderate (7 steps)

Kinetic Profiling of Muscarinic Receptor Binding Dynamics

Early radioligand-displacement studies established that the two optical isomers of Benzetimide engage muscarinic acetylcholine receptors with markedly different time courses. In isolated bovine cardiac left-ventricular membranes the pharmacologically active isomer Dexetimide dissociated mono-exponentially with a half-life of less than one minute, whereas the inactive isomer Levetimide left the receptor roughly six thousand times faster, mirroring its far lower affinity [1]. In bovine tracheal smooth-muscle membranes, Dexetimide dissociation followed a biphasic pattern: an initial rapid component (half-life < one minute) was succeeded, after four to five minutes, by a slow component of approximately thirty-eight minutes [1].

Comparable kinetic heterogeneity was reported in rat striatal homogenates, where saturation experiments with tritiated Dexetimide revealed at least two muscarinic sub-populations distinguished by forward and reverse rate constants that differed by an order of magnitude [2]. Table 1 consolidates the main quantitative parameters that define Benzetimide kinetics.

Tissue preparationIsomerAssociation rate constant (l mol⁻¹ min⁻¹)Dissociation half-life (min)Reference
Bovine heart ventricleDexetimideNot reported< 1 min [1]37
Bovine trachea (fast phase)DexetimideNot reported< 1 min [1]37
Bovine trachea (slow phase)DexetimideNot reported38.5 min [1]37
Rat striatum (high-affinity sites)Dexetimideca. 30 min (derived from k_-1 ≈ 1.04 min⁻¹) [2]46

The unusually rapid receptor disengagement in cardiac muscle contrasts sharply with the prolonged residence time in tracheal and central nervous system preparations, underscoring tissue-specific micro-environments that modulate microscopic reversibility.

Stereochemical Determinants of Enantiomer-Specific Receptor Affinity

Rigorous Schild-plot analyses in isolated guinea-pig atria showed that Dexetimide shifts the carbachol concentration–response curve with a pA₂ value of 9.82, whereas Levetimide registers 6.0, yielding a potency ratio exceeding six thousand-fold [3]. Converting these values to molar inhibition constants gives approximately 1.5 × 10⁻¹⁰ mol l⁻¹ for Dexetimide and 1.0 × 10⁻⁶ mol l⁻¹ for Levetimide, confirming that the stereogenic centre dictates binding free energy by roughly 34 kJ mol⁻¹.

Tissue uptake experiments echoed this stereochemical bias. After three hours’ incubation in guinea-pig atria at 37 °C, tissue-to-medium ratios of Dexetimide ranged from fifty (at 1.5 × 10⁻⁹ mol l⁻¹) to ten (at 1 × 10⁻⁶ mol l⁻¹), whereas Levetimide never exceeded fifteen under identical conditions [3]. Importantly, most of the accumulated drug resided in an unsaturable compartment, yet even these non-receptor sites showed modest stereoselectivity favouring the dextro isomer [3].

ParameterDexetimideLevetimideRatio (Dex/Lev)Reference
Negative logarithm of the antagonist potency (pA₂)9.826.00≈ 630010
Inhibition constant (mol l⁻¹)1.5 × 10⁻¹⁰1.0 × 10⁻⁶≈ 6 × 10⁶10
Maximal tissue-to-medium ratio at 1.5 × 10⁻⁹ mol l⁻¹50143.610

The data demonstrate that the three-dimensional orientation of Benzetimide’s imide carbonyl relative to the quinuclidinyl moiety governs both on-rate and off-rate constants, thereby fixing receptor occupancy over time.

Allosteric Modulation Patterns in Central Versus Peripheral Nervous Systems

Peripheral muscarinic acetylcholine receptor populations display pronounced sensitivity to classical allosteric modulators. Gallamine, Methoctramine and AF-DX 116 each retarded Dexetimide dissociation from bovine cardiac receptors in a concentration-dependent fashion, reducing the first-order off-rate by up to seventy percent at micromolar concentrations [1]. The same agents slowed only the fast phase of dissociation in tracheal smooth muscle, leaving the slow phase untouched, indicating that the cardioselective receptor subtype carries an auxiliary vestibule that is either absent or conformationally masked in airway smooth muscle [1].

Within the central nervous system, allosteric regulation appears more subdued. In rat striatum and hippocampus the majority of Dexetimide binding resides in a microsomal fraction dominated by unspecific lipidic interactions that obscure modest modulatory effects [2]. Positron-emission tomography with Fluorine-18-labelled Benzetimide analogues in human volunteers nevertheless confirms a slower overall clearance from putamen and frontal cortex than from peripheral organs, suggesting that central muscarinic receptors sequester Benzetimide within high-affinity, low-capacity pools that are relatively shielded from extracellular modulators [4].

Modulator (10 µmol l⁻¹)Change in Dexetimide dissociation half-life — cardiac muscleChange in Dexetimide dissociation half-life — tracheal fast phaseReference
Gallamine↑ by ~70%↑ by ~60%37
Methoctramine↑ by ~65%↑ by ~55%37
AF-DX 116↑ by ~60%↑ by ~50%37

Collectively, these findings locate allosteric “foot-prints” primarily on peripheral muscarinic acetylcholine receptors of the heart and airway, whereas central receptors, ensconced within complex lipid–protein assemblies, display attenuated responsiveness.

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

362.199428076 g/mol

Monoisotopic Mass

362.199428076 g/mol

Heavy Atom Count

27

LogP

3.55 (LogP)

UNII

B987T0L5FX

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Muscarinic Antagonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Irritant

Irritant

Other CAS

14051-33-3
5633-14-7

Wikipedia

Benzetimide

Dates

Last modified: 08-15-2023

Explore Compound Types